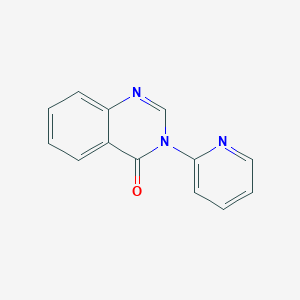

3-(2-pyridinyl)-4(3H)-quinazolinone

Description

4(3H)-Quinazolinone is a nitrogen-containing heterocyclic scaffold first synthesized in 1895 via the Niementowski reaction . The derivative 3-(2-pyridinyl)-4(3H)-quinazolinone features a pyridinyl substituent at position 3 of the quinazolinone core.

Properties

Molecular Formula |

C13H9N3O |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

3-pyridin-2-ylquinazolin-4-one |

InChI |

InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-9-16(13)12-7-3-4-8-14-12/h1-9H |

InChI Key |

IDTVSIRWEVWAFW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Typically prepared via cyclization reactions involving anthranilic acid derivatives and pyridine-containing precursors, as outlined in general quinazolinone synthetic protocols .

- Biological Relevance: Quinazolinones exhibit diverse activities, including antiviral, antifungal, and anticancer effects. The pyridinyl substitution in this compound may enhance interactions with enzymes or receptors, as seen in docking studies with Paraplegin protein .

Comparison with Similar Quinazolinone Derivatives

Quinazolinone derivatives vary in substituent patterns, which critically influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Quinazolinone Derivatives

Pharmacokinetic and Metabolic Differences

- Methaqualone : Undergoes hepatic epoxidation and hydroxylation, producing dihydrodiol metabolites in humans .

- UR-9825 : Short half-life in mice (1 hour) but prolonged activity in rats (6 hours) due to species-dependent metabolic stability .

- Phenolic Derivatives: High solubility improves antioxidant efficacy in vitro but may limit bioavailability in vivo .

Antiviral Activity

- 3-(Substituted-benzalamino)-4(3H)-quinazolinones (e.g., III-31) inhibit tobacco mosaic virus (TMV) by upregulating PR-1a and PR-5 proteins, enhancing host defense enzymes .

Antifungal Development

Drug Design Insights

- Docking studies reveal that this compound and 3-(2-carboxyphenyl)-4(3H)-quinazolinone stabilize Paraplegin’s inactive conformation, offering a template for coronary disease therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.